4-(Butylthio)-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-(butylthio)-2-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a butylthio group and a trifluoromethyl group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the efficient introduction of functional groups onto the benzonitrile core .
Chemical Reactions Analysis
Types of Reactions
4-(butylthio)-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to substitute the trifluoromethyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.
Scientific Research Applications
4-(butylthio)-2-(trifluoromethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(butylthio)-2-(trifluoromethyl)benzonitrile involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the butylthio group can participate in various chemical reactions. These interactions can affect molecular pathways and biological processes, making the compound of interest for further study .
Comparison with Similar Compounds
Similar Compounds
4-(trifluoromethyl)benzonitrile: Lacks the butylthio group, making it less versatile in certain chemical reactions.
4-(butylthio)benzonitrile: Lacks the trifluoromethyl group, which may reduce its stability and reactivity.
4-chloro-3,5-bis(trifluoromethyl)benzonitrile: Contains additional trifluoromethyl groups, which can significantly alter its chemical properties.
Uniqueness
This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H12F3NS |
---|---|
Molecular Weight |
259.29 g/mol |
IUPAC Name |
4-butylsulfanyl-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H12F3NS/c1-2-3-6-17-10-5-4-9(8-16)11(7-10)12(13,14)15/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
FQVZVSZPULBOJM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=CC(=C(C=C1)C#N)C(F)(F)F |
Origin of Product |
United States |
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